2-(4-methoxy-1H-indol-1-yl)-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide
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Overview
Description
2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-(METHYLSULFANYL)-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPROPYL]ACETAMIDE is a complex organic compound that features a combination of indole, triazolopyridine, and acetamide moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-(METHYLSULFANYL)-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPROPYL]ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the indole and triazolopyridine intermediates, followed by their coupling under specific conditions. Common reagents might include methoxyindole, triazolopyridine derivatives, and acylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and sulfanyl groups.
Reduction: Reduction reactions could target the triazolopyridine ring or the acetamide moiety.
Substitution: Substitution reactions might occur at the indole or triazolopyridine rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-(METHYLSULFANYL)-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPROPYL]ACETAMIDE may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHOXY-1H-INDOL-1-YL)-N-[(1S)-3-(METHYLSULFANYL)-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPROPYL]ACETAMIDE: can be compared with other indole or triazolopyridine derivatives.
Unique Features: The combination of indole, triazolopyridine, and acetamide moieties in a single molecule might confer unique biological activities or chemical properties not seen in simpler analogs.
Properties
Molecular Formula |
C21H23N5O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-[(1S)-3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide |
InChI |
InChI=1S/C21H23N5O2S/c1-28-18-7-5-6-17-15(18)9-12-25(17)14-20(27)22-16(10-13-29-2)21-24-23-19-8-3-4-11-26(19)21/h3-9,11-12,16H,10,13-14H2,1-2H3,(H,22,27)/t16-/m0/s1 |
InChI Key |
LJWQSGFESLXBAI-INIZCTEOSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)N[C@@H](CCSC)C3=NN=C4N3C=CC=C4 |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC(CCSC)C3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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